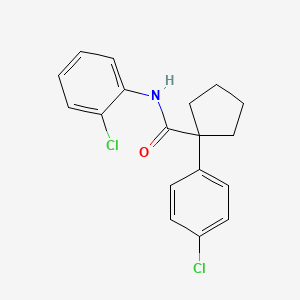

N-(2-chlorophenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-chlorophenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide, commonly known as CPP-ACP, is a bioactive peptide that has gained significant attention in the scientific community due to its potential applications in dental care. CPP-ACP is a derivative of casein, a milk protein, and has been shown to have a strong affinity for hydroxyapatite, the mineral component of teeth and bones.

Scientific Research Applications

CPP-ACP has been extensively studied for its potential applications in dental care. It has been shown to have a strong affinity for hydroxyapatite, which allows it to bind to tooth enamel and prevent demineralization. CPP-ACP has also been shown to inhibit the growth of cariogenic bacteria, such as Streptococcus mutans, and enhance the remineralization of enamel lesions. In addition, CPP-ACP has been investigated for its potential use in the treatment of dentin hypersensitivity, a common dental problem characterized by sharp pain in response to stimuli such as cold, heat, and touch.

Mechanism of Action

The mechanism of action of CPP-ACP is not fully understood, but it is thought to involve the formation of a complex between the peptide and hydroxyapatite. This complex stabilizes the amorphous calcium phosphate (ACP) phase, which is a precursor to hydroxyapatite. This stabilization allows for the formation of larger crystals of hydroxyapatite, which enhances the remineralization of enamel lesions. CPP-ACP also inhibits the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolic processes.

Biochemical and Physiological Effects:

CPP-ACP has been shown to have a number of biochemical and physiological effects. It enhances the remineralization of enamel lesions by promoting the formation of larger crystals of hydroxyapatite. It also inhibits the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolic processes. In addition, CPP-ACP has been shown to reduce dentin hypersensitivity by blocking the open dentinal tubules that allow for the transmission of stimuli to the nerve endings in the pulp.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP-ACP in lab experiments is its strong affinity for hydroxyapatite, which allows for easy binding to tooth enamel and other mineralized tissues. This makes it an ideal candidate for studies on remineralization and cariogenic bacteria inhibition. However, one limitation of using CPP-ACP in lab experiments is its relatively high cost compared to other peptides and proteins.

Future Directions

There are several future directions for research on CPP-ACP. One area of interest is the development of new formulations and delivery systems that can enhance its efficacy and reduce its cost. Another area of interest is the investigation of its potential use in the treatment of other dental problems, such as periodontal disease and oral cancer. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of CPP-ACP in humans.

Synthesis Methods

CPP-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant DNA technology. The most common method of synthesis involves solid-phase peptide synthesis, where the peptide is built one amino acid at a time on a solid support. The final product is then cleaved from the support and purified using various chromatographic techniques.

properties

IUPAC Name |

N-(2-chlorophenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-14-9-7-13(8-10-14)18(11-3-4-12-18)17(22)21-16-6-2-1-5-15(16)20/h1-2,5-10H,3-4,11-12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFPARYZWFDLLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5783889.png)

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)

![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)

![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)

![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)